Gossypol acetic acid

Overview

Description

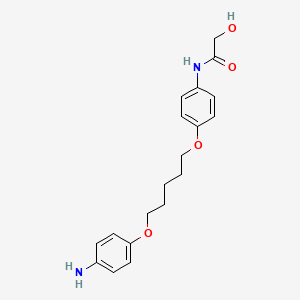

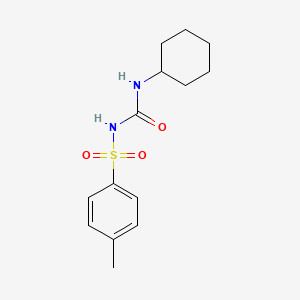

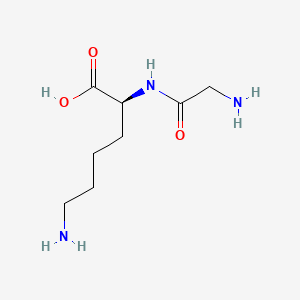

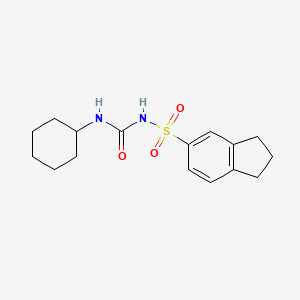

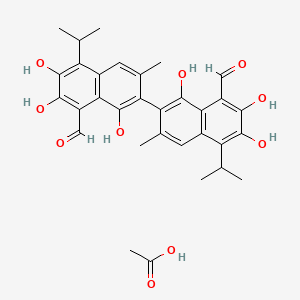

Gossypol Acetic Acid, also known as Pogosin or AT101, is a polyphenolic aldehyde that permeates cells and acts as an inhibitor for several dehydrogenase enzymes such as lactate dehydrogenase, NAD-linked enzymes . It is a crystalline complex consisting of equimolar quantities of gossypol and acetic acid .

Synthesis Analysis

Gossypol Acetate is a natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ . It has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria strains .Molecular Structure Analysis

Gossypol Acetate exists as three different tautomers: aldehyde, ketone, and lactol . The real molecular structure of this compound is 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde .Chemical Reactions Analysis

Gossypol, a bis-sesquiterpenoid cotton pigment, is of current interest as a male fertility-regulating agent . It can undergo many varied reactions due to its complex polyphenolic structure .Physical And Chemical Properties Analysis

Gossypol is a polyphenolic compound isolated from cottonseed. It exists as two optical enantiomers, (−)-gossypol and (+)-gossypol, and as three different tautomers: aldehyde, ketone, and lactol .Scientific Research Applications

Contraceptive Research

Gossypol acetic acid has been extensively researched for its potential as a contraceptive. Early studies identified its antispermatogenic effects, leading to clinical trials in men. Various gossypol preparations, including this compound, were used, revealing significant effects on fertility (Aitken, 1983). Additionally, this compound showed promising results as a vaginal contraceptive agent in human experiments, significantly decreasing the number of spermatozoa and immobilizing them (Ratsula et al., 1983).

Genotoxicity and Mutagenicity Studies

Studies have also focused on the genotoxic and mutagenic potential of this compound. It was found not to be mutagenic in the mouse sperm head abnormality assay, as it did not increase detectable sperm head abnormalities at tested doses (Majumdar et al., 1982). Another study evaluated its effects on cultured murine erythroleukemia cells, revealing that gossypol treatments inhibited cell multiplication and induced negative effects on DNA synthesis (Majumdar et al., 1991).

Impact on Drug Metabolizing System

Research has shown that this compound affects the hepatic microsomal drug metabolizing enzyme system in rats. Studies indicate that it significantly reduced hepatic aniline hydroxylase activity, as well as cytochrome P-450 and b5 levels, suggesting a potential impact on the body's ability to metabolize other compounds (Johansen & Misra, 1990).

Analytical Techniques for Gossypol

There has been significant interest in developing analytical techniques for studying gossypol, particularly high-performance liquid chromatography (HPLC). These methods are essential for analyzing the purity and concentration of this compound, crucial for accurate scientific research (Abou-Donia et al., 1981).

Variable Effects on Human Cells

Studies have shown variable sister-chromatid exchange responses in human lymphocytes exposed to this compound in vitro. These findings indicate a complex interaction between this compound and human cells, necessitating further investigation to understand its genetic impact fully (Best & Mckenzie, 1988).

Clinical Pharmacokinetics

This compound (AT-101) has been investigated in clinical trials for the treatment of advanced solid tumor malignancies. The development of sensitive HPLC assays for its quantification in plasma is crucial for pharmacokinetic evaluations, highlighting its potential application in clinical settings (Lin et al., 2012).

Gynecological Applications

This compound has been used clinically for treating conditions like endometriosis and functional uterine bleedings. Histologic and histochemical techniques have been employed to study its effects on the uterus and ovary, providing insights into its potential therapeutic applications in gynecology (Zhou Lf & Lei Hp, 1984).

Mechanism of Action

Target of Action

Gossypol acetic acid (GA) primarily targets the Bcl-2 family of anti-apoptotic proteins . These proteins play a crucial role in regulating cell death and survival, making them significant targets in cancer therapy. GA also targets the essential cell division protein FtsZ , which is vital for bacterial cell division .

Mode of Action

GA interacts with its targets in a way that promotes apoptosis, or programmed cell death. It inhibits the Bcl-2 family of anti-apoptotic proteins, thereby promoting apoptosis in tumor cells . In bacteria, GA interferes with the assembly of the cell division FtsZ ring, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

GA affects various biochemical pathways. It induces apoptosis by inhibiting the Bcl-2 family of proteins . It also impacts cell cycle regulation by targeting kinases involved in this process . In bacteria, GA affects cell division by interfering with the assembly of the FtsZ ring .

Pharmacokinetics

The pharmacokinetics of GA are still under investigation. It has been noted that GA has a narrow therapeutic range of doses . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GA and their impact on its bioavailability.

Result of Action

The action of GA results in significant molecular and cellular effects. In cancer cells, GA promotes apoptosis, leading to cell death . In bacteria, GA inhibits cell division, thereby inhibiting bacterial growth . GA also has antimicrobial properties against Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of GA can be influenced by various environmental factors. For instance, GA can inhibit the growth of Gram-negative bacteria when the outer membrane is permeabilized by Polymyxin B nonapeptide

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Gossypol acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to Bcl-xL and Bcl-2 proteins with inhibition constants (K_i) of 0.5-0.6 μM and 0.2-0.3 mM, respectively . These interactions inhibit the anti-apoptotic functions of these proteins, promoting apoptosis in cancer cells. Additionally, this compound inhibits dehydrogenase enzymes such as lactate dehydrogenase and NAD-linked enzymes .

Cellular Effects

This compound exerts multiple effects on various cell types and cellular processes. It induces apoptosis in tumor cells by inhibiting the Bcl-2 family of proteins . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interfere with the assembly of the cell division protein FtsZ in bacteria, inhibiting cell division . In macrophages, it increases the production of reactive oxygen species, upregulates the expression of caspases 3 and 9, and decreases mitochondrial membrane potential, leading to apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It promotes apoptosis by binding to and inhibiting the Bcl-2 family of proteins . This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. This compound also induces oxidative stress by generating reactive oxygen species and causing DNA damage . Additionally, it inhibits the GTPase activity of the cell division protein FtsZ, blocking bacterial cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to be stable under various conditions, but its long-term effects on cellular function can vary. For example, in cancer clinical trials, this compound (AT-101) has shown promise as an anticancer agent with manageable toxicity profiles

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to be well-tolerated, while higher doses can lead to toxicity. For instance, in mice, this compound decreased the total number of lymphocytes in the thymus and mesenteric lymph nodes at higher doses . Additionally, different in vivo animal models have confirmed its antifertility effects, with varying degrees of efficacy depending on the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and NAD-linked enzymes, affecting metabolic flux and metabolite levels . Its metabolism in the body leads to the formation of various metabolites that can have different biological activities. For example, this compound has been shown to inhibit the proliferation of cancer cells by targeting kinases involved in cell cycle regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can permeate cell membranes and interact with transporters and binding proteins. In macrophages, it increases the production of reactive oxygen species and induces DNA damage . Its distribution within the body can affect its localization and accumulation, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been shown to localize to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . Additionally, it can interfere with the assembly of the cell division protein FtsZ in bacteria, affecting cell division

properties

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.